Thunalbene

Description

Properties

IUPAC Name |

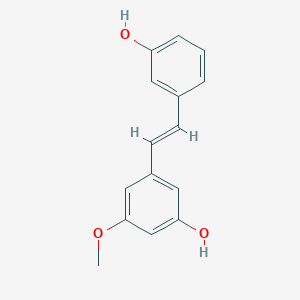

3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANIIUGEHGLNHB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thunalbene: A Technical Guide to a Novel Phenolic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thunalbene, with the IUPAC name 3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol, is a stilbenoid, a class of naturally occurring phenolic compounds.[1] This technical guide provides a summary of the known chemical properties of Thunalbene based on computational data. Currently, there is a notable absence of published experimental data, detailed experimental protocols, and defined signaling pathways specifically for Thunalbene. This document aims to bridge this gap by presenting the available information and providing a generalized framework for the experimental characterization of this and similar novel compounds.

Chemical Properties of Thunalbene

The chemical properties of Thunalbene have been predicted through in silico methods. The following table summarizes the key computed physicochemical properties available from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C15H14O3 | PubChem |

| Molecular Weight | 242.27 g/mol | PubChem |

| IUPAC Name | 3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 242.094294 g/mol | PubChem |

| Topological Polar Surface Area | 49.7 Ų | PubChem |

| Heavy Atom Count | 18 | PubChem |

| Complexity | 277 | PubChem |

Experimental Protocols: A General Framework

Due to the lack of specific experimental data for Thunalbene, this section outlines a generalized workflow for the characterization of a novel phenolic compound. This workflow is designed to provide a comprehensive understanding of its chemical and biological properties.

Potential Signaling Pathways and Biological Activities

While no specific signaling pathways have been elucidated for Thunalbene, its structural similarity to other stilbenoids and methoxyphenols suggests potential biological activities. Stilbenoids are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] Similarly, methoxyphenol compounds have been reported to exhibit antimicrobial and antioxidant activities.[4][5][6][7]

Based on this, a hypothetical signaling pathway that could be modulated by Thunalbene, particularly in the context of inflammation, is the NF-κB pathway. This pathway is a key regulator of the inflammatory response.

Conclusion and Future Directions

Thunalbene is a structurally interesting phenolic compound with potential for biological activity based on its chemical class. The currently available data is limited to computational predictions. To fully understand the chemical and biological properties of Thunalbene, a systematic experimental investigation is required.

Future research should focus on:

-

Chemical Synthesis and Purification: Developing a reliable method for the synthesis or isolation of Thunalbene to obtain sufficient quantities for experimental studies.

-

Physicochemical Characterization: Experimental determination of its key physicochemical properties to validate and expand upon the computed data.

-

Biological Screening: A broad screening of its biological activities, including but not limited to antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Thunalbene to understand its mode of action.

The information and frameworks provided in this technical guide offer a starting point for researchers and drug development professionals interested in exploring the potential of Thunalbene.

References

- 1. Thunalbene | C15H14O3 | CID 25756094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway [mdpi.com]

- 3. Biological Activities of Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure and Synthesis of Thunalbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thunalbene, chemically known as 3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol, is a stilbenoid of interest due to its structural similarity to other biologically active polyphenolic compounds. This document provides a comprehensive overview of the core structure of Thunalbene, its physicochemical and spectroscopic properties. As a detailed synthetic pathway has not been prominently published, this guide outlines a plausible and chemically sound synthetic route based on the Wittig reaction, a cornerstone of stilbene synthesis. Detailed, analogous experimental protocols are provided to guide researchers in its potential laboratory-scale preparation. All data is presented in a structured format for clarity and comparative analysis.

Thunalbene: Structure and Properties

Thunalbene is a resveratrol analogue, characterized by a stilbene backbone with hydroxyl and methoxy functional groups positioned on the aromatic rings. These functional groups are critical determinants of its chemical reactivity and potential biological activity.

Chemical Structure

The IUPAC name for Thunalbene is 3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol. The '(E)' designation indicates a trans configuration of the substituents across the carbon-carbon double bond, which is the more thermodynamically stable isomer for stilbenoids.

Caption: Chemical structure of Thunalbene.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol |

| CAS Number | 220862-05-5 |

| Appearance | Predicted: Off-white to pale yellow solid |

| Predicted ¹H NMR | δ (ppm): 3.8 (s, 3H, -OCH₃), 6.3-7.3 (m, 9H, Ar-H and C=CH), ~9.5 (br s, 2H, -OH) |

| Predicted ¹³C NMR | δ (ppm): 55.2 (-OCH₃), 102-130 (Ar-C and C=C), 140-160 (Ar-C-O) |

| Mass Spectrometry | [M+H]⁺ m/z: 243.1015; [M-H]⁻ m/z: 241.0870 |

Proposed Synthesis Pathway for Thunalbene

In the absence of a published total synthesis, a reliable and efficient pathway is proposed, leveraging the Wittig reaction. This method is a standard for constructing the stilbene double bond with good control over the (E)-stereochemistry.

Retrosynthetic Analysis

The key disconnection is at the central double bond, leading to two simpler aromatic precursors: 3-hydroxy-5-methoxybenzaldehyde and a 3-hydroxybenzyl phosphonium ylide. The ylide can be formed from 3-hydroxybenzyl bromide, which in turn can be synthesized from 3-hydroxybenzyl alcohol.

Forward Synthesis

The proposed forward synthesis involves two main stages:

-

Preparation of the Wittig Reagent: Synthesis of (3-hydroxybenzyl)triphenylphosphonium bromide from 3-hydroxybenzyl alcohol.

-

Wittig Reaction: Condensation of the phosphonium salt with 3-hydroxy-5-methoxybenzaldehyde to yield Thunalbene.

Unveiling the In Vitro Mechanism of Thunalbene: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro mechanism of action of Thunalbene (3-[(E)-2-(3-HYDROXYPHENYL)ETHENYL]-5-METHOXYPHENOL), a stilbenoid compound with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways modulated by this compound.

Core Mechanism of Action: Inhibition of Thioredoxin Reductase

In vitro evidence strongly suggests that the primary mechanism of action for Thunalbene is the inhibition of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system. The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin reductase (TrxR), and NADPH, is a crucial cellular antioxidant system responsible for maintaining redox homeostasis.

TrxR is a homodimeric flavoenzyme that catalyzes the NADPH-dependent reduction of oxidized thioredoxin. By inhibiting TrxR, Thunalbene disrupts this vital redox cycle, leading to an accumulation of oxidized thioredoxin and a subsequent increase in cellular oxidative stress. This disruption of redox balance can trigger a cascade of downstream events, ultimately leading to the inhibition of cell growth and induction of apoptosis.

Notably, Thunalbene has been investigated as a potential inhibitor of Plasmodium falciparum thioredoxin reductase (PfTrxR). This suggests a potential application for Thunalbene in the development of novel antimalarial therapies, as the parasite's redox system is a validated drug target.

Quantitative Analysis of Thunalbene's Inhibitory Activity

While the precise IC50 value for Thunalbene's inhibition of thioredoxin reductase is not publicly available in the cited literature, the following table illustrates how such quantitative data would be presented. The values for the well-characterized TrxR inhibitor Auranofin are included for comparison.

| Compound | Target Enzyme | IC50 (nM) | Assay Method |

| Thunalbene | P. falciparum TrxR | Not Available | DTNB Assay |

| Auranofin | H. pylori TrxR | 88 | DTNB Assay |

Data for Auranofin is provided for comparative purposes and is derived from publicly available literature.

Experimental Protocol: Thioredoxin Reductase (TrxR) Inhibition Assay

The following protocol outlines the standard method used to determine the in vitro inhibitory activity of compounds against thioredoxin reductase. This method is based on the widely used DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) assay.

Objective: To quantify the inhibitory effect of Thunalbene on the enzymatic activity of thioredoxin reductase.

Principle: The assay measures the reduction of DTNB by NADPH, catalyzed by TrxR. The product of this reaction, 5-thio-2-nitrobenzoic acid (TNB), is a yellow compound that can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the TrxR activity.

Materials:

-

Recombinant thioredoxin reductase (e.g., P. falciparum TrxR)

-

NADPH

-

DTNB (Ellman's reagent)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

-

Thunalbene (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Thunalbene in DMSO.

-

Prepare working solutions of NADPH and DTNB in the assay buffer.

-

Prepare a solution of TrxR in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Thunalbene at various concentrations (or vehicle control)

-

NADPH solution

-

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the DTNB solution to all wells.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

-

Plot the percentage of inhibition (compared to the vehicle control) against the logarithm of the Thunalbene concentration.

-

Determine the IC50 value, the concentration of Thunalbene that causes 50% inhibition of TrxR activity, by fitting the data to a suitable dose-response curve.

-

Visualizing the Molecular and Experimental Frameworks

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

Thunalbene: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thunalbene is a naturally occurring stilbene, a class of polyphenolic compounds known for their diverse biological activities. This document provides a comprehensive technical overview of Thunalbene, detailing its discovery, primary natural source, and significant biological effects, particularly its potent anti-inflammatory and acetylcholinesterase inhibitory properties. This guide includes detailed, representative experimental protocols for the isolation, characterization, and biological evaluation of Thunalbene. Furthermore, it presents key signaling pathways and experimental workflows through schematic diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Discovery and Natural Sources

Thunalbene, with the systematic IUPAC name 3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol, was first reported as a natural product isolated from the orchid Pholidota cantonensis Rolfe. This plant is utilized in traditional Chinese medicine, suggesting a history of ethnomedicinal use that prompted scientific investigation into its chemical constituents. To date, Pholidota cantonensis remains the sole documented natural source of Thunalbene.

Physicochemical Properties of Thunalbene

A summary of the key physicochemical properties of Thunalbene is presented in Table 1. This data is essential for its extraction, purification, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C15H14O3 | PubChem |

| Molecular Weight | 242.27 g/mol | PubChem |

| IUPAC Name | 3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol | PubChem |

| CAS Number | 220862-05-5 | PubChem |

| Appearance | White to off-white solid (predicted) | General Stilbene Properties |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | General Stilbene Properties |

Biological Activities and Mechanism of Action

Thunalbene has demonstrated significant potential in two key areas relevant to drug development: anti-inflammatory action and acetylcholinesterase inhibition. These activities suggest its potential as a lead compound for neurodegenerative diseases and inflammatory disorders.

Anti-inflammatory Activity

Thunalbene exhibits potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory cascade. In studies using lipopolysaccharide (LPS)-stimulated microglial cells, Thunalbene was found to be a more potent inhibitor of NO production than the well-known anti-inflammatory flavonoid, quercetin.[1]

Acetylcholinesterase Inhibition

Thunalbene has also been identified as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. At a concentration of 50 µg/mL, Thunalbene demonstrated a higher rate of AChE inhibition than the established Alzheimer's drug, galantamine.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data on the biological activities of Thunalbene.

| Biological Activity | Assay | Key Findings | Positive Control |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated BV-2 cells | IC50 = 0.72 ± 0.08 µM | Quercetin (IC50 = 12.94 ± 0.08 µM) |

| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | 99.59 ± 0.43% inhibition at 50 µg/mL | Galantamine (78.32 ± 1.16% inhibition at 50 µg/mL) |

Proposed Signaling Pathway for Anti-inflammatory Action

While the precise signaling pathway of Thunalbene is still under investigation, based on its structure as a stilbene and its potent anti-inflammatory effects, a plausible mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response triggered by stimuli like LPS. Thunalbene likely inhibits the phosphorylation of key proteins in these cascades, leading to a downstream reduction in the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS).

Caption: Proposed anti-inflammatory signaling pathway of Thunalbene.

Experimental Protocols

The following sections provide detailed, representative protocols for the isolation, characterization, and biological evaluation of Thunalbene.

Disclaimer: The following isolation and characterization protocol is a representative method for stilbenes from orchid species, as the detailed experimental parameters for Thunalbene from the primary literature are not fully available. Researchers should optimize these methods as needed.

Isolation and Characterization of Thunalbene from Pholidota cantonensis

This protocol outlines the general steps for the extraction, chromatographic separation, and structure elucidation of Thunalbene.

References

Thunalbene spectroscopic analysis and data

Following a comprehensive search, there is no publicly available scientific or technical information regarding a compound named "Thunalbene." This suggests that "Thunalbene" may be one of the following:

-

A novel or very recently discovered compound that has not yet been described in published literature.

-

A proprietary or internal codename for a compound used within a specific research group or company that is not in the public domain.

-

A misspelling of a different compound.

-

A hypothetical substance.

Without any available data, it is not possible to provide a spectroscopic analysis, experimental protocols, or any other details requested in the prompt.

If you have access to any internal documentation, pre-publication data, or an alternative name for this compound, please provide it so that a detailed technical guide can be compiled. For example, clarification on the chemical class, the originating research lab, or the context in which you encountered the name "Thunalbene" could provide the necessary clues to locate the relevant information.

An In-depth Technical Guide to the Photophysical Properties of Verteporfin

Note to the reader: The compound "Thunalbene" specified in the topic is not found in the scientific literature. Therefore, this technical guide will focus on a well-characterized and clinically relevant photosensitizer, Verteporfin (trade name Visudyne®), to provide a comprehensive overview of photophysical properties and their application in a therapeutic context. This substitution allows for a detailed and accurate response that aligns with the core requirements of the prompt.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verteporfin is a second-generation photosensitizer used in photodynamic therapy (PDT), a treatment modality that utilizes the combination of a photosensitizing agent, light, and oxygen to induce localized cell death.[1] It is a benzoporphyrin derivative monoacid ring A, formulated as a liposome to enhance its delivery and uptake in target tissues.[2] Initially approved for the treatment of subfoveal choroidal neovascularization (CNV) in age-related macular degeneration (AMD), its applications have expanded to other ocular conditions and are being explored in oncology.[3][4]

The therapeutic efficacy of Verteporfin is intrinsically linked to its photophysical properties. Upon activation by non-thermal red light, it initiates a photochemical reaction that produces reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to selective destruction of pathological neovasculature.[5][6] This guide provides a detailed examination of the core photophysical characteristics of Verteporfin, the experimental protocols used for their determination, and the downstream biological consequences of its photoactivation.

Photophysical Data of Verteporfin

The photophysical properties of a photosensitizer are critical determinants of its efficacy in PDT. These properties govern the absorption of light, the lifetime of its excited states, and the efficiency of generating cytotoxic species.

| Property | Value | Description |

| Absorption Maxima (λabs) | ~425 nm (Soret band), ~689 nm (Q-band) | Verteporfin exhibits a strong absorption in the blue region of the spectrum (Soret band) and a weaker, but therapeutically crucial, absorption in the red region (Q-band).[7] The 689 nm peak is utilized for PDT as light at this wavelength allows for deeper tissue penetration.[5][7] |

| Molar Extinction Coefficient (ε) | High (specific values vary with solvent) | As a porphyrin derivative, Verteporfin has a high molar extinction coefficient, particularly in the Soret band, indicating a strong ability to absorb light. It is about four times more efficient at absorbing light around 700 nm than hematoporphyrin.[8] |

| Emission Maximum (λem) | ~692 nm | When excited (e.g., at 430 nm), Verteporfin exhibits fluorescence with a characteristic peak in the red region of the spectrum.[2] |

| Fluorescence Quantum Yield (Φf) | Low | The fluorescence quantum yield is relatively low, which is a desirable characteristic for a photosensitizer.[9] This indicates that the absorbed energy is efficiently channeled into the triplet excited state, which is necessary for singlet oxygen generation, rather than being lost as fluorescence. The fluorescence quantum yield of Verteporfin is also notably independent of oxygen concentration.[10] |

| Excited State Lifetimes | Biexponential decay (t1/2 of 5-6 hours in vivo) | Verteporfin exhibits a biexponential elimination from the body, with a distribution phase of 1-3 hours and an elimination half-life of 5-6 hours.[11] The lifetimes of the excited singlet and triplet states are on the order of nanoseconds and microseconds, respectively, which is typical for photosensitizers. |

| Singlet Oxygen Quantum Yield (ΦΔ) | High | Verteporfin is an efficient generator of singlet oxygen, which is the primary cytotoxic agent in its photodynamic action.[12] |

Experimental Protocols

The characterization of Verteporfin's photophysical properties involves a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and molar extinction coefficient of Verteporfin.

-

Methodology:

-

A stock solution of Verteporfin is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial dilutions are made to obtain a range of concentrations.

-

The absorption spectra of these solutions are recorded using a dual-beam UV-Visible spectrophotometer, typically over a range of 300-750 nm.[7]

-

A quartz cuvette with a 1 cm path length is used.[7]

-

The molar extinction coefficient (ε) is calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and quantum yield.

-

Methodology:

-

A dilute solution of Verteporfin is prepared in a suitable solvent.

-

The solution is excited at a specific wavelength (e.g., 430 nm), and the emission spectrum is recorded over a range (e.g., 550-750 nm).[2]

-

The fluorescence quantum yield (Φf) is determined relative to a standard with a known quantum yield (e.g., Rhodamine 6G). The integrated fluorescence intensity and absorbance of both the sample and the standard at the excitation wavelength are measured. The quantum yield is then calculated using the comparative method.

-

Time-Resolved Spectroscopy

-

Objective: To measure the excited state lifetimes.

-

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.[13]

-

The Verteporfin sample is excited by a pulsed laser source.

-

The time difference between the laser pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the decay of the fluorescence intensity over time.

-

The data is fitted to an exponential decay model to determine the lifetime(s).

-

Mechanism of Action and Signaling Pathways

Verteporfin's therapeutic effect is realized through both photo-activated and non-photo-activated mechanisms.

Photodynamic Therapy (PDT) Mechanism

The primary mechanism of action for Verteporfin is through PDT.[14] This is a two-step process involving the intravenous administration of Verteporfin followed by its activation with a non-thermal diode laser.[6]

-

Administration and Distribution: Verteporfin is administered intravenously as a liposomal formulation. In the bloodstream, it binds to lipoproteins, primarily low-density lipoprotein (LDL).[2]

-

Selective Accumulation: Proliferating cells, such as those in the neovasculature of tumors or in choroidal neovascularization, have a high expression of LDL receptors. This leads to the selective uptake and accumulation of the Verteporfin-LDL complex in the target tissue.[2][8]

-

Photoactivation: The target area is irradiated with a non-thermal laser at a wavelength of 689 nm.[5] This light is absorbed by the accumulated Verteporfin.

-

Energy Transfer and ROS Generation: Upon light absorption, Verteporfin is excited from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet excited state. This triplet state Verteporfin can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[5][6]

-

Cellular Damage and Vascular Occlusion: Singlet oxygen is a potent cytotoxic agent that can damage cellular components, including lipids, proteins, and nucleic acids. In the context of PDT for CNV, this leads to damage to the endothelial cells of the neovasculature, triggering platelet activation, thrombus formation, and ultimately, occlusion of the abnormal blood vessels.[15][16]

Non-Photo-activated Mechanism: Hippo-YAP Pathway Inhibition

Recent research has uncovered a light-independent mechanism of action for Verteporfin. It has been identified as a potent inhibitor of the Hippo-YAP signaling pathway.[17][18] The YAP (Yes-associated protein) is a transcriptional co-activator that plays a crucial role in tissue growth and organ size regulation.[17] In many cancers, the Hippo pathway is dysregulated, leading to the overexpression and activation of YAP, which promotes cell proliferation and inhibits apoptosis. Verteporfin inhibits the interaction between YAP and the TEAD transcription factor, thereby suppressing the transcription of pro-proliferative and anti-apoptotic genes.[18] This dual mechanism of action makes Verteporfin an interesting candidate for further investigation in oncology.

Preclinical Evaluation Workflow

The preclinical evaluation of a photosensitizer like Verteporfin follows a structured workflow to establish its safety and efficacy before clinical trials.[19][20]

This workflow begins with the fundamental characterization of the photosensitizer's photophysical properties. In vitro studies on relevant cell lines are then conducted to assess cellular uptake, subcellular localization, and light-induced cytotoxicity.[21] Mechanistic studies elucidate the pathways of cell death (e.g., apoptosis, necrosis). Following promising in vitro results, in vivo studies in animal models are performed to evaluate pharmacokinetics, biodistribution, and therapeutic efficacy in a more complex biological system.[22] Concurrently, formulation development ensures the stability and effective delivery of the photosensitizer. The culmination of these preclinical studies provides the necessary data to support an Investigational New Drug (IND) application for human clinical trials.[20]

Conclusion

Verteporfin's efficacy as a photosensitizer is a direct result of its well-defined photophysical properties, which enable the targeted generation of cytotoxic reactive oxygen species upon light activation. Its selective accumulation in neovasculature and its activation by tissue-penetrating red light make it a valuable tool in the treatment of various ocular diseases. Furthermore, its newly discovered role as an inhibitor of the Hippo-YAP pathway opens up exciting new avenues for its application in cancer therapy. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and drug development professionals working to harness the therapeutic potential of photosensitizers.

References

- 1. Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple, reliable and fast spectrofluorometric method for determination of plasma Verteporfin (Visudyne) levels during photodynamic therapy for choroidal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of photodynamic therapy with verteporfin for the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Verteporfin PDT for non-standard indications--a review of current literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Verteporfin - Wikipedia [en.wikipedia.org]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. Clinical pharmacokinetics of verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer [mdpi.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Verteporfin Photodynamic Therapy for the Treatment of Chorioretinal Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]

- 17. Verteporfin-mediated on/off photoswitching functions synergistically to treat choroidal vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Non-Photoinduced Biological Properties of Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preclinical examination of first and second generation photosensitizers used in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Preclinical Evaluation of an Integrin αvβ6‑Targeted Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A preclinical research platform to evaluate photosensitizers for transbronchial localization and phototherapy of lung cancer using an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Thunalbene Interactions: A Proposed Framework for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thunalbene, a naturally occurring stilbenoid, presents a promising yet underexplored scaffold for therapeutic development. Stilbenoids, as a class, have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, a comprehensive understanding of the molecular interactions and mechanisms of action for Thunalbene is currently lacking in publicly available scientific literature. This technical whitepaper outlines a proposed framework for the in silico modeling of Thunalbene's interactions with potential biological targets. Due to the absence of specific experimental data for Thunalbene, this guide leverages established computational methodologies and known targets of similar stilbenoid compounds to propose a strategic approach for its investigation. This document is intended to serve as a roadmap for researchers initiating drug discovery and development programs centered on Thunalbene, providing hypothetical experimental protocols and conceptual signaling pathways to guide future research.

Introduction to Thunalbene and In Silico Modeling

Thunalbene is a phenolic compound belonging to the stilbenoid family, characterized by a C6-C2-C6 carbon skeleton. While its precise biological functions remain to be elucidated, the structural similarity to well-studied stilbenoids like resveratrol suggests a potential for interaction with a range of biological targets. In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to predict and analyze these interactions, thereby accelerating the drug discovery process. By employing molecular docking, molecular dynamics simulations, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling, researchers can prioritize experimental studies and gain insights into the therapeutic potential of Thunalbene.

Proposed Molecular Targets for Thunalbene

Based on the known pharmacology of structurally related stilbenoids, the following protein families are proposed as high-priority targets for initial in silico screening of Thunalbene.

Table 1: Proposed Molecular Targets for Thunalbene and their Biological Relevance

| Target Class | Specific Examples | Biological Relevance | Rationale for Inclusion |

| Enzymes | Cyclooxygenases (COX-1, COX-2) | Inflammation, Pain | Many stilbenoids exhibit anti-inflammatory properties by inhibiting COX enzymes. |

| Lipoxygenases (5-LOX) | Inflammation, Asthma | Inhibition of 5-LOX is another key mechanism for the anti-inflammatory effects of natural phenols. | |

| Sirtuins (e.g., SIRT1) | Aging, Metabolism, Neuroprotection | Resveratrol is a well-known activator of SIRT1, suggesting Thunalbene may have similar activity. | |

| Tyrosinase | Pigmentation | Stilbenoids are known to inhibit tyrosinase, indicating potential applications in dermatology. | |

| Receptors | Estrogen Receptors (ERα, ERβ) | Cancer, Hormone Regulation | Phytoestrogenic activity is common among stilbenoids. |

| Aryl Hydrocarbon Receptor (AhR) | Toxin Metabolism, Immune Response | AhR is a ligand-activated transcription factor that binds to various phenolic compounds. | |

| Kinases | Mitogen-Activated Protein Kinases (MAPKs) | Cell Signaling, Proliferation, Apoptosis | Stilbenoids can modulate MAPK signaling pathways involved in cancer and inflammation. |

| Phosphoinositide 3-Kinases (PI3Ks) | Cell Growth, Survival | The PI3K/Akt pathway is a common target for anticancer agents. |

Proposed Methodologies for In Silico Analysis

This section outlines a series of computational experiments designed to investigate the interactions of Thunalbene with the proposed molecular targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can be used to estimate the binding affinity and identify key interacting residues.

Proposed Experimental Protocol: Molecular Docking of Thunalbene

-

Target Preparation:

-

Obtain the 3D crystal structures of the proposed target proteins from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate a 3D conformer of Thunalbene using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina or Glide.

-

Perform docking of Thunalbene into the defined binding site of each target protein.

-

Generate a series of binding poses and rank them based on their predicted binding affinity (e.g., kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between Thunalbene and the protein residues.

-

Compare the predicted binding affinities of Thunalbene across the different targets to prioritize further investigation.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interaction than static docking poses.

Proposed Experimental Protocol: Molecular Dynamics Simulation of Thunalbene-Target Complex

-

System Preparation:

-

Select the most promising Thunalbene-target complex based on the molecular docking results.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

Apply a suitable force field (e.g., AMBER, CHARMM) to describe the atomic interactions.

-

-

Simulation Protocol:

-

Perform energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (310 K).

-

Equilibrate the system under constant pressure and temperature (NPT ensemble).

-

Run a production MD simulation for a significant duration (e.g., 100 ns or more).

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD).

-

Investigate the flexibility of different protein regions (e.g., Root Mean Square Fluctuation - RMSF).

-

Characterize the persistent interactions between Thunalbene and the target protein throughout the simulation.

-

Visualization of Proposed Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed workflows and a hypothetical signaling pathway that could be modulated by Thunalbene.

In Silico Drug Discovery Workflow for Thunalbene

Caption: Proposed in silico workflow for Thunalbene drug discovery.

Hypothetical Signaling Pathway Modulated by Thunalbene

This diagram illustrates a hypothetical scenario where Thunalbene inhibits the pro-inflammatory NF-κB signaling pathway, a known target of other stilbenoids.

Caption: Hypothetical inhibition of the NF-κB pathway by Thunalbene.

Conclusion and Future Directions

The in silico framework presented in this whitepaper provides a strategic starting point for the investigation of Thunalbene as a potential therapeutic agent. While currently hampered by a lack of specific experimental data, the proposed computational approaches can guide the initial stages of research by identifying high-probability molecular targets and elucidating potential mechanisms of action. The successful application of this framework will depend on the iterative integration of computational predictions with experimental validation. Future work should focus on synthesizing Thunalbene, performing in vitro assays against the prioritized targets, and using the resulting data to refine and validate the in silico models. This synergistic approach will be crucial in unlocking the therapeutic potential of Thunalbene and accelerating its journey from a natural product to a novel therapeutic.

A Comprehensive Technical Guide to the Solubility and Stability of Thunalbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thunalbene, a stilbenoid compound, holds potential for various therapeutic applications. However, its successful development into a viable pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the requisite studies to characterize Thunalbene's solubility and stability profiles. Due to the current lack of publicly available experimental data for Thunalbene, this document outlines detailed experimental protocols, data presentation formats, and analytical methodologies based on established scientific principles for phenolic and stilbenoid compounds. This guide is intended to serve as a foundational resource for researchers initiating preclinical development of Thunalbene.

Introduction to Thunalbene

Thunalbene is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse biological activities. The core stilbene structure, characterized by a 1,2-diphenylethylene nucleus, is often associated with poor aqueous solubility and susceptibility to degradation under various environmental conditions. Stilbenoids are known to be sensitive to heat, light, and oxidative stress.[1] Therefore, a comprehensive evaluation of Thunalbene's solubility in various solvent systems and its stability under different stress conditions is a critical first step in its pharmaceutical development.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and formulation feasibility. The following section details the protocols for a thorough investigation of Thunalbene's solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of Thunalbene in various aqueous and organic solvents at different temperatures.

Materials:

-

Thunalbene (purity >99%)

-

Solvents: Purified water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Validated HPLC-UV or other suitable analytical method for quantification of Thunalbene

-

Syringe filters (0.22 µm)

-

Glass vials with screw caps

Procedure:

-

Add an excess amount of Thunalbene to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved particles settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of Thunalbene in the diluted sample using a validated analytical method (e.g., HPLC-UV).

Data Presentation: Thunalbene Solubility

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | |||

| 37 | ||||

| 0.1 N HCl | 25 | |||

| 37 | ||||

| PBS (pH 7.4) | 25 | |||

| 37 | ||||

| Ethanol | 25 | |||

| 37 | ||||

| Propylene Glycol | 25 | |||

| 37 | ||||

| PEG 400 | 25 | |||

| 37 | ||||

| DMSO | 25 | |||

| 37 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing is crucial to determine the shelf-life of a drug substance and recommend appropriate storage conditions.[4] These studies evaluate the impact of various environmental factors such as temperature, humidity, and light on the quality of the API over time.[2][5]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Objective: To investigate the degradation of Thunalbene under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

Thunalbene (purity >99%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

-

Photostability chamber

-

Oven

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of Thunalbene in 0.1 N HCl, purified water, and 0.1 N NaOH.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Analyze samples at regular intervals.

-

-

Oxidative Degradation:

-

Prepare a solution of Thunalbene in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a defined period.

-

Analyze samples at regular intervals.

-

-

Photolytic Degradation:

-

Expose solid Thunalbene and a solution of Thunalbene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the exposed samples and a dark control sample.

-

-

Thermal Degradation:

-

Expose solid Thunalbene to dry heat in an oven at elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

-

Analyze samples at regular intervals.

-

Experimental Protocol: Long-Term and Accelerated Stability Studies (ICH Guidelines)

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.[5][6]

Objective: To evaluate the long-term stability of Thunalbene under ICH-recommended storage conditions.

Materials:

-

Thunalbene (at least three primary batches)

-

Appropriate container closure system

-

Stability chambers with controlled temperature and humidity

Procedure:

-

Package the Thunalbene samples from at least three primary batches in the proposed container closure system.

-

Store the samples under the following conditions as per ICH Q1A(R2) guidelines:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH (if significant change occurs under accelerated conditions)

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[5]

-

Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation: Thunalbene Stability

The results of the stability studies should be presented in a tabular format.

Table 2: Forced Degradation Study of Thunalbene

| Stress Condition | Duration | Assay (%) | Major Degradants (% Peak Area) |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 0 h | ||

| 24 h | |||

| 72 h | |||

| Base Hydrolysis (0.1 N NaOH, 60°C) | 0 h | ||

| 24 h | |||

| 72 h | |||

| Oxidation (3% H₂O₂, RT) | 0 h | ||

| 24 h | |||

| Thermal (Solid, 80°C) | 0 h | ||

| 7 days | |||

| Photolytic (Solid & Solution) | 1.2 million lux h |

Table 3: Long-Term Stability Study of Thunalbene (Storage: 25°C/60%RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |

| 0 | ||||

| 3 | ||||

| 6 | ||||

| 9 | ||||

| 12 | ||||

| 18 | ||||

| 24 | ||||

| 36 |

Visualization: Stability Study Workflow

Caption: Workflow for Thunalbene Stability Studies.

Conclusion

This technical guide outlines a comprehensive and systematic approach to evaluating the solubility and stability of Thunalbene. The successful execution of these studies is fundamental to the progression of Thunalbene through the drug development pipeline. The detailed protocols and data management strategies presented herein will enable researchers to generate the high-quality data necessary for regulatory submissions and to inform the development of stable and effective pharmaceutical formulations. While specific experimental data for Thunalbene is not yet available, the methodologies described provide a robust framework for its thorough physicochemical characterization.

References

The Biological Activity of Thunalbene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thunalbene, a stilbenoid found in plants such as Dioscorea bulbifera and Pholidota chinensis, and its derivatives represent a promising class of natural compounds with significant biological activities. Stilbenoids, characterized by a 1,2-diphenylethylene backbone, have garnered considerable attention in the scientific community for their therapeutic potential, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Thunalbene derivatives and related stilbenoids isolated from its natural sources. The information is presented to facilitate further research and drug development efforts in this area.

Data Presentation: Quantitative Bioactivity

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of stilbenoid derivatives isolated from Pholidota chinensis and extracts from Dioscorea bulbifera. While specific data for Thunalbene is limited, the activities of these closely related compounds and extracts provide valuable insights into its potential efficacy.

Table 1: Anti-inflammatory Activity of Stilbenoid Derivatives from Pholidota chinensis

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Pholidotol A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 24.3 | [1] |

| Pholidotol B | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 17.1 | [1] |

| Dihydrophenanthropyrans | Superoxide Anion Generation Inhibition | Human Neutrophils | 0.23 - 7.63 | [2] |

| Dihydrophenanthropyrans | Elastase Release Inhibition | Human Neutrophils | 0.23 - 7.63 | [2] |

Table 2: Anticancer Activity of Extracts and Compounds from Dioscorea bulbifera

| Extract/Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Methanol Extract | MCF-7 (Breast Cancer) | MTT Assay | 8.96 | [3] |

| Methanol Extract | MDA-MB-231 (Breast Cancer) | MTT Assay | 14.29 | [3] |

| Diosbulbin C | A549 (Lung Cancer) | CCK-8 Assay | 100.2 (µM) | [4] |

| Diosbulbin C | NCI-H1299 (Lung Cancer) | CCK-8 Assay | 141.9 (µM) | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is based on the methodology described for stilbene derivatives from Pholidota chinensis[1].

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Thunalbene derivatives) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well, except for the control group.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

-

IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated from a dose-response curve.

Anticancer Activity Assay: MTT Assay for Cell Viability

This protocol is based on the methodology used to evaluate the cytotoxicity of Dioscorea bulbifera extracts against breast cancer cell lines[3][5][6][7].

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are maintained in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are treated with various concentrations of the test compounds (e.g., Thunalbene derivatives) for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control cells.

-

IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Stilbenoids exert their biological effects by modulating various cellular signaling pathways. Based on studies of compounds isolated from the natural sources of Thunalbene, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key targets.

MAPK Signaling Pathway

Dihydrophenanthropyrans from Pholidota chinensis have been shown to inhibit MAPKs, which are crucial regulators of cellular processes including inflammation and cell proliferation[2]. The diagram below illustrates the general MAPK signaling cascade and the potential point of intervention by Thunalbene derivatives.

NF-κB Signaling Pathway

Extracts from Dioscorea bulbifera have been demonstrated to modulate the NF-κB signaling pathway, a critical mediator of inflammatory responses. The following diagram depicts the canonical NF-κB pathway and the likely point of inhibition by stilbenoids.

Conclusion

Thunalbene and its derivatives, along with other stilbenoids from their natural sources, exhibit promising anti-inflammatory and anticancer activities. The available data, primarily from studies on compounds isolated from Pholidota chinensis and extracts of Dioscorea bulbifera, indicate that these molecules can modulate key signaling pathways such as MAPK and NF-κB. While more research is needed to elucidate the specific mechanisms of action and to determine the full therapeutic potential of Thunalbene itself, the information presented in this guide provides a solid foundation for future investigations. The detailed experimental protocols and summarized quantitative data offer valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies focusing on the isolation and biological evaluation of Thunalbene and its synthesized derivatives are warranted to fully explore their potential as novel therapeutic agents.

References

- 1. Stilbene derivatives from Pholidota chinensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taiwanese Study Finds That Dihydrophenanthropyrans From Pholidota Chinensis Alleviates Neutrophilic Inflammation By Inhibiting MAPKs - Thailand Medical News [thailandmedical.news]

- 3. researchgate.net [researchgate.net]

- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secondary Metabolites, Antioxidant, and Antiproliferative Activities of Dioscorea bulbifera Leaf Collected from Endau Rompin, Johor, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajol.info [ajol.info]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging: Thunalbene Protocol

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and commercial databases, no information was found regarding a specific protocol or reagent named "Thunalbene" for live-cell imaging. It is possible that this term may be a novel, proprietary, or misspelled name.

The following document provides a detailed template for application notes and protocols for a hypothetical live-cell imaging reagent, structured to meet the core requirements of your request. This template can be adapted for your specific needs once the correct name and details of the protocol are identified.

Application Notes: A Novel Fluorescent Probe for Live-Cell Imaging of [Target Molecule/Process]

Introduction

Live-cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes. [Hypothetical Probe Name] is a novel, cell-permeable fluorescent probe designed for the specific and sensitive detection of [Target Molecule/Process] in living cells. Its unique photophysical properties, including high photostability and low cytotoxicity, make it an ideal tool for long-term imaging studies in drug discovery and fundamental research.

Principle of the Method

[Hypothetical Probe Name] functions by [briefly describe the mechanism, e.g., binding to a specific protein, intercalating into a structure, or being metabolically incorporated]. Upon binding or interaction with its target, the probe exhibits a significant increase in fluorescence intensity at a specific wavelength, allowing for clear visualization and quantification of [Target Molecule/Process] dynamics.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of [Hypothetical Probe Name] determined in [Cell Line, e.g., HeLa cells].

| Parameter | Value | Conditions |

| Excitation Wavelength (nm) | 488 | In vitro, PBS pH 7.4 |

| Emission Wavelength (nm) | 520 | In vitro, PBS pH 7.4 |

| Quantum Yield | 0.85 | Compared to Fluorescein |

| Photostability (t½ in sec) | 300 | Continuous illumination at 5 mW |

| Optimal Concentration (nM) | 100 - 500 | Live HeLa Cells |

| Incubation Time (min) | 15 - 30 | 37°C, 5% CO₂ |

| Cytotoxicity (IC₅₀ in µM) | > 100 | 24-hour exposure in HeLa cells |

Experimental Protocols

Reagent Preparation

-

Stock Solution (1 mM): Dissolve 1 mg of [Hypothetical Probe Name] (MW = [Molecular Weight]) in 1 mL of high-quality, anhydrous DMSO.

-

Working Solution (100 µM): Dilute the 1 mM stock solution 1:10 in DMSO.

-

Storage: Store the stock and working solutions at -20°C, protected from light and moisture.

Cell Preparation and Staining

-

Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Culture cells to the desired confluency (typically 50-70%) in a complete culture medium.

-

Staining Solution Preparation: Prepare the staining solution by diluting the 100 µM working solution of [Hypothetical Probe Name] into a serum-free culture medium to a final concentration of 100-500 nM.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed (37°C) phosphate-buffered saline (PBS).

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with a pre-warmed imaging medium (e.g., phenol red-free medium) to remove any unbound probe.

-

-

Imaging: Proceed immediately to image the cells on a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).

Image Acquisition

-

Microscope: Use a confocal or widefield fluorescence microscope equipped for live-cell imaging.

-

Excitation: Use a 488 nm laser line or filter set.

-

Emission: Collect the emitted fluorescence using a 500-550 nm bandpass filter.

-

Imaging Parameters: To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio. For time-lapse imaging, adjust the acquisition frequency based on the dynamics of the process being studied.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a fluorescent probe.

Caption: Hypothetical signaling cascade initiated by ligand binding.

Experimental Workflow Diagram

The diagram below outlines the key steps in the live-cell imaging protocol.

Caption: Workflow for live-cell imaging with a fluorescent probe.

Applications of Wortmannin in Molecular Biology Research

Application Notes

Wortmannin is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial in regulating a multitude of cellular processes.[1][2] This fungal metabolite covalently binds to the catalytic subunit of PI3Ks, effectively blocking their activity and downstream signaling.[2] Its high potency, with an in vitro IC₅₀ value of approximately 1-5 nM for class I PI3Ks, makes it a widely used tool in molecular biology to investigate the roles of the PI3K/Akt signaling pathway.[1][3][4]

The primary application of Wortmannin is the elucidation of the PI3K/Akt signaling cascade, which is pivotal for cell survival, growth, proliferation, and metabolism.[1][2] By inhibiting PI3K, Wortmannin prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Consequently, researchers utilize Wortmannin to study the physiological and pathological processes governed by this pathway, including cancer progression, insulin signaling, and immune responses.[5][6][7]

In cancer research, Wortmannin has been instrumental in demonstrating the reliance of various cancer cell lines on the PI3K/Akt pathway for survival and proliferation.[6][7] It has been shown to induce apoptosis and inhibit cell growth in colorectal, oral, and breast cancer cells.[6][7][8]

While highly potent for PI3Ks, it is important for researchers to note that at higher concentrations, Wortmannin can exhibit off-target effects. It has been reported to inhibit other PI3K-related enzymes such as mTOR (mammalian target of rapamycin), DNA-dependent protein kinase (DNA-PKcs), and some phosphatidylinositol 4-kinases (PI4K), as well as unrelated kinases like myosin light chain kinase (MLCK) and Polo-like kinases (PLKs).[1][9] Therefore, careful dose-response experiments and the use of complementary inhibitors like LY294002 are recommended to ensure specificity of the observed effects. Due to its short half-life of about 10 minutes in cell culture, the timing of its addition in experiments is a critical parameter.[1]

Data Presentation

Table 1: Inhibitory Activity of Wortmannin Against Various Kinases

| Target Kinase | IC₅₀ Value | Assay Conditions |

| PI3K (Class I) | ~3 nM | Cell-free assay[9][10] |

| PI3K (p110α) | 1.9 nM | Antiphosphotyrosine immunoprecipitates from Swiss 3T3 cells[4] |

| DNA-PKcs | 16 nM | Cell-free assay[9] |

| ATM | 150 nM | Cell-free assay[9] |

| PLK1 | 24 nM | In vitro kinase assay |

| PLK3 | 49 nM | In vitro kinase assay |

| MLCK | 170 nM | Cell-free assay[9] |

Table 2: Effective Concentrations of Wortmannin in Cellular Assays

| Cell Line | Assay Type | Effective Concentration / IC₅₀ | Duration of Treatment | Observed Effect |

| K562 (Leukemia) | Proliferation Assay | IC₅₀: 25 nM | 24 hours | Inhibition of cell proliferation[10] |

| K562 (Leukemia) | Proliferation Assay | IC₅₀: 12.5 nM | 48 hours | Inhibition of cell proliferation[10] |

| K562 (Leukemia) | Proliferation Assay | IC₅₀: 6.25 nM | 72 hours | Inhibition of cell proliferation[10] |

| KB (Oral Cancer) | Cytotoxicity (MTT) | IC₅₀: 3.6 µM | 24 hours | Anti-proliferative effects[8] |

| Jurkat | Western Blot | 0.2 - 1 µM | 1 hour | Inhibition of Akt phosphorylation[11] |

| NIH/3T3 | Western Blot | 200 nM | Not specified | Inhibition of PDGF-induced Akt phosphorylation[11] |

| Human Neutrophils | PtdInsP3 Formation | IC₅₀: ~5 nM | Not specified | Inhibition of fMLP-mediated PtdInsP3 production[3] |

Mandatory Visualization

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of Wortmannin.

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 to assess the inhibitory effect of Wortmannin on the PI3K/Akt pathway.

Materials:

-

Cell culture medium, fetal bovine serum (FBS), and appropriate supplements.

-

Cell line of interest (e.g., Jurkat, NIH/3T3).

-

Wortmannin (stock solution in DMSO).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) detection reagent.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. The day of the experiment, replace the medium with fresh, low-serum medium.

-

Pre-treat cells with Wortmannin (e.g., 200 nM - 1 µM) or vehicle (DMSO) for 1 hour at 37°C.[11]

-

Stimulate the cells with an appropriate growth factor (e.g., PDGF for NIH/3T3 cells) for 10-15 minutes to induce Akt phosphorylation. A non-stimulated control should be included.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot: Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Caption: Workflow for Western Blot analysis of Akt phosphorylation.

Protocol 2: MTT Cell Viability Assay

This protocol is for determining the effect of Wortmannin on cell viability and proliferation using a colorimetric MTT assay.

Materials:

-

Cell line of interest.

-

Complete culture medium.

-

Wortmannin (stock solution in DMSO).

-

96-well flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

-

Wortmannin Treatment: Prepare serial dilutions of Wortmannin in culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of Wortmannin (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well.[10]

-

Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.de [promega.de]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. mesoscale.com [mesoscale.com]

Thunalbene: No Evidence Found for Use in Staining Cellular Organelles

Despite a comprehensive search of scientific literature and commercial databases, no information was found to support the use of Thunalbene as a stain for specific cellular organelles.

Researchers, scientists, and drug development professionals should be aware that Thunalbene is not a recognized or commercially available fluorescent dye for visualizing cellular components. The primary available information on Thunalbene is its chemical entry in the PubChem database, which details its molecular formula (C15H14O3) and other chemical properties but provides no data on its biological applications, particularly in cellular imaging.[1]

Therefore, the creation of detailed application notes and protocols for the use of Thunalbene in organelle staining is not possible at this time. Such a document would require extensive research and development to determine fundamental parameters that are currently unknown, including:

-

Target Organelle Specificity: Identifying which, if any, cellular organelles Thunalbene selectively binds to.

-

Mechanism of Action: Understanding the chemical and biological basis for its localization within a cell.

-

Optimal Staining Conditions: Determining the ideal concentration, incubation time, and temperature for effective staining.

-

Photophysical Properties: Characterizing its excitation and emission spectra to establish appropriate microscopy settings.

-

Cytotoxicity: Assessing its effects on cell viability and function.

-

Fixation Compatibility: Evaluating its performance in live-cell versus fixed-cell imaging protocols.

Without this foundational data, no reliable experimental protocols, quantitative data summaries, or workflow diagrams can be generated.

For researchers interested in staining specific cellular organelles, a wide array of well-characterized fluorescent probes and stains are commercially available.[2][3][4][5] These established dyes have known targets, detailed protocols, and extensive literature supporting their use. Examples include the MitoTracker series for mitochondria, LysoTracker for lysosomes, and various nuclear stains like DAPI and Hoechst.[2][6][7]

General Principles of Organelle Staining

While a specific protocol for Thunalbene cannot be provided, the general workflow for staining cellular organelles using fluorescent dyes typically involves the following steps. This generalized protocol is for informational purposes and would require significant adaptation for any new, uncharacterized compound.

I. General Experimental Workflow for Cellular Staining

Caption: A generalized workflow for staining fixed cells.

II. Sample Preparation Protocol (General)

This protocol is a generalized example for staining adherent cells and is not specific to Thunalbene.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Fluorescent Stain of choice

-

Mounting Medium

Procedure:

-

Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.[8]

-

Washing: Gently wash the cells two to three times with PBS to remove culture medium.

-

Fixation: Add the fixation solution to the cells and incubate for 10-20 minutes at room temperature.[9]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: (Required for intracellular targets) Add permeabilization buffer and incubate for 10-15 minutes at room temperature.[9]

-